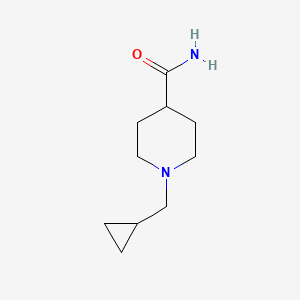![molecular formula C18H21N3O2 B2755496 N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide CAS No. 866155-44-4](/img/structure/B2755496.png)
N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide is a complex organic compound with a molecular formula of C18H21N3O2 and a molecular weight of 311.37824 g/mol This compound is characterized by the presence of an acetylamino group attached to a benzylamine moiety, which is further connected to a phenylacetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-(acetylamino)benzylamine with formaldehyde and a secondary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained between 25-30°C. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure consistency and quality. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatographic techniques, to confirm its purity and composition .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the acetylamino group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(aminomethyl)benzyl]acetamidine: Shares a similar benzylamine structure but differs in the presence of an acetamidine group.
N-[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide: Contains an additional sulfonyl group, which may alter its chemical properties and biological activity.
Uniqueness
N-[3-({[3-(acetylamino)benzyl]amino}methyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research applications .
Propriétés
IUPAC Name |
N-[3-[[(3-acetamidophenyl)methylamino]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(22)20-17-7-3-5-15(9-17)11-19-12-16-6-4-8-18(10-16)21-14(2)23/h3-10,19H,11-12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEJUKTZDYTUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CNCC2=CC(=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-difluoromethanesulfonyl-N-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2755413.png)
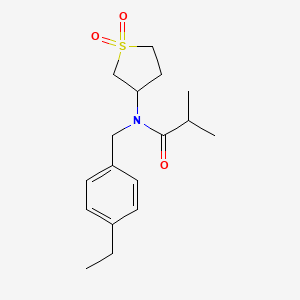
![2-Methoxy-5-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2755415.png)
![4-[4-(Benzenesulfonyl)piperidin-1-yl]-3-chloropyridine](/img/structure/B2755416.png)
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2755419.png)
![2-O-Tert-butyl 3-O-ethyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate](/img/structure/B2755422.png)
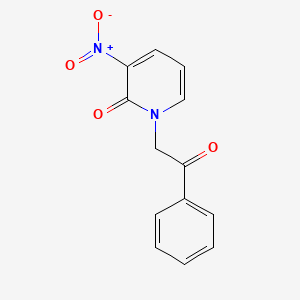
![2-{[4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2755424.png)
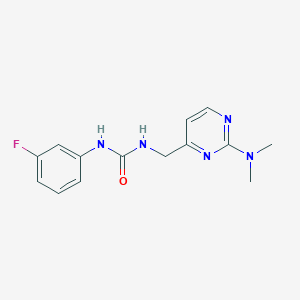
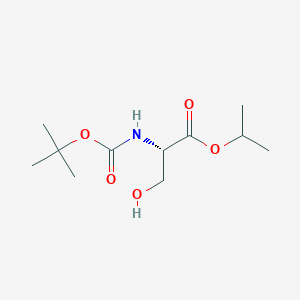
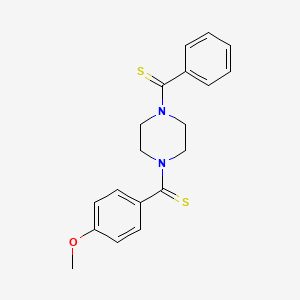
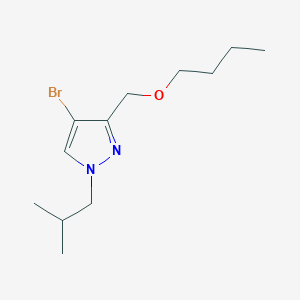
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2755431.png)
